![molecular formula C23H25N3O3S B2548925 3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 920529-89-1](/img/structure/B2548925.png)

3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

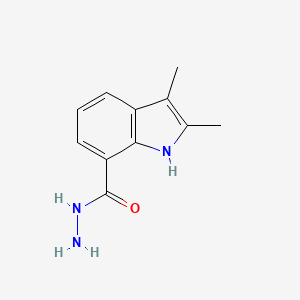

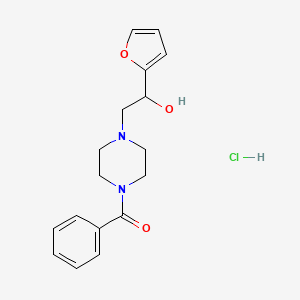

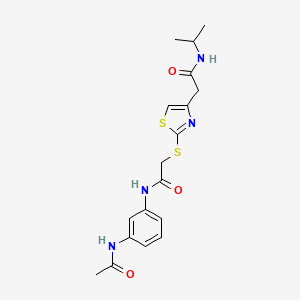

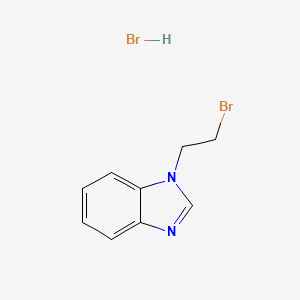

Beschreibung

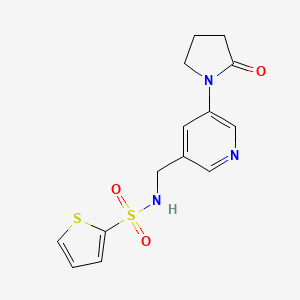

The compound 3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a derivative of imidazoquinazolinone, which is a class of heterocyclic compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, related compounds within the imidazoquinoline family have been studied for their biological properties, such as anticancer activity and inhibition of blood platelet aggregation.

Synthesis Analysis

The synthesis of imidazoquinoline derivatives can be complex, involving multiple steps and regioselective reactions. For example, the iodine-catalyzed regioselective sulfenylation of imidazo[1,5-a]quinolines is a method that could potentially be adapted for the synthesis of the compound . This method is metal- and oxidant-free, using disulfides or thiophenols as sulfenylating agents to obtain sulfenylated imidazoquinoline derivatives. Although the exact synthesis of 3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is not detailed, similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of imidazoquinazolinones is characterized by the presence of an imidazo ring fused to a quinazolinone framework. The substitution pattern on the rings, such as the isopropyl, dimethoxy, and methylbenzylsulfanyl groups, can significantly influence the compound's chemical behavior and biological activity. The papers provided do not offer a direct analysis of the molecular structure of the specific compound, but they do discuss the importance of substituents on the imidazoquinoline core .

Chemical Reactions Analysis

Imidazoquinoline derivatives can undergo various chemical reactions, including sulfenylation as mentioned in the first paper . The reactivity of these compounds is influenced by the substituents present on the rings, which can affect the regioselectivity and outcome of the reactions. The papers do not provide specific reactions for the compound , but they do highlight the versatility of imidazoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinoline derivatives are determined by their molecular structure. Substituents can affect properties such as solubility, melting point, and stability. The provided papers do not discuss the physical and chemical properties of the specific compound , but they do suggest that modifications to the imidazoquinoline core can lead to significant changes in these properties .

Relevant Case Studies

The papers provided do not include case studies on the specific compound. However, they do present preliminary biological evaluations and in vitro studies that demonstrate the potential of imidazoquinoline derivatives as pharmacologically active compounds. For instance, some sulfenylated imidazoquinolines showed significant anticancer activity , and certain derivatives were potent inhibitors of cAMP phosphodiesterase and platelet aggregation , which could be relevant for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to 3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and evaluated for their potential cytotoxicity against various cancer cell lines. One study highlighted the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, where one compound exhibited significant anticancer activity (Nowak et al., 2015).

Antiviral and Antibacterial Applications

Another area of application includes the synthesis of novel quinoxalinone derivatives with demonstrated antibacterial activity, underlining the potential of such compounds in combating microbial resistance (Shaaban et al., 2009). Additionally, derivatives have shown inhibitory effects on the replication of viruses, suggesting a potential role in antiviral therapies (Golankiewicz et al., 1995).

Catalytic and Green Chemistry Applications

The efficient synthesis of related compounds under solvent-free conditions, using molybdate sulfuric acid (MSA) as a catalyst, points towards the green chemistry applications of these molecules. This method not only provides a more sustainable approach to chemical synthesis but also yields compounds with potential antioxidant and anticancer activities (Reddy et al., 2015).

Antioxidant Properties

Further research has explored the antioxidant capabilities of quinazolin derivatives, indicating their utility in preventing oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative damage plays a significant role (Al-azawi, 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-13(2)20-22(27)25-21-16-10-18(28-4)19(29-5)11-17(16)24-23(26(20)21)30-12-15-9-7-6-8-14(15)3/h6-11,13,20H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYIEDFHWXJXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)C(C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)

![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)